![molecular formula C20H17NO B12452198 N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B12452198.png)
N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a phenylmethanimine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine typically involves the condensation of 2-(benzyloxy)benzaldehyde with aniline under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base, which is then isolated and purified. The reaction can be carried out in solvents such as ethanol or methanol, and the use of a catalyst like acetic acid can enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide or alkoxide ions can facilitate nucleophilic substitution.
Major Products
Oxidation: The major products include benzoquinones or phenolic compounds.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be obtained.
科学的研究の応用
(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The benzyloxy group may also contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- (E)-1-[2-(benzyloxy)phenyl]-N-(4-nitrobenzyl)methanimine
- N’-{(E)-[2-(benzyloxy)phenyl]methylidene}benzohydrazide
- N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(3,4-dichlorophenyl)amine
Uniqueness
(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both benzyloxy and phenylmethanimine groups allows for diverse reactivity and potential applications that may not be achievable with similar compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
特性
分子式 |
C20H17NO |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
N-phenyl-1-(2-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H17NO/c1-3-9-17(10-4-1)16-22-20-14-8-7-11-18(20)15-21-19-12-5-2-6-13-19/h1-15H,16H2 |
InChIキー |
VGLBUUWZLZDGJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)
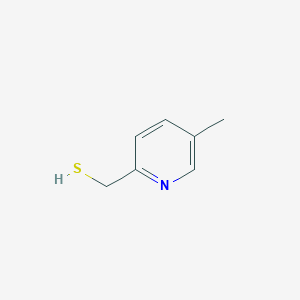
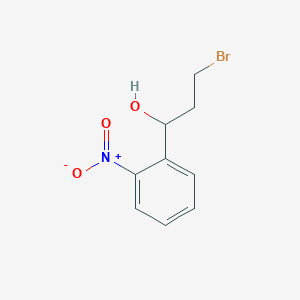
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B12452154.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
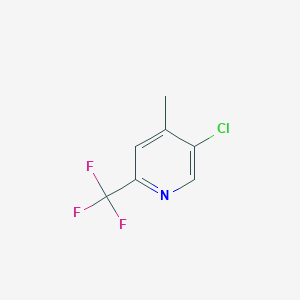
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)
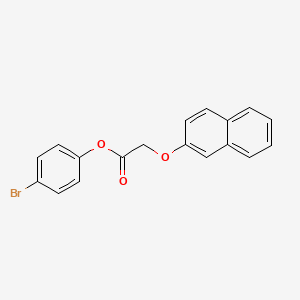
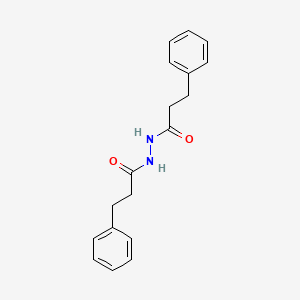
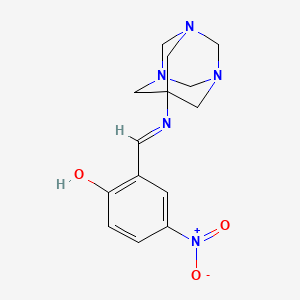
![N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452197.png)
